Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate

Description

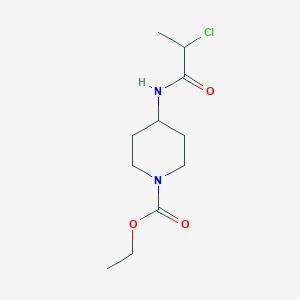

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate (CAS: 1017091-61-0) is a piperidine-derived compound functionalized with a 2-chloropropanamido substituent at the 4-position and an ethyl carboxylate group at the 1-position. Its structure combines a six-membered piperidine ring with a chlorinated amide side chain, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C11H19ClN2O3 |

|---|---|

Molecular Weight |

262.73 g/mol |

IUPAC Name |

ethyl 4-(2-chloropropanoylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19ClN2O3/c1-3-17-11(16)14-6-4-9(5-7-14)13-10(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,15) |

InChI Key |

LUCWIXIGXAKJCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate chlorinated acylating agents. One common method involves the acylation of ethyl 4-aminopiperidine-1-carboxylate with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Hydrolysis: Formation of ethyl 4-aminopiperidine-1-carboxylate and 2-chloropropanoic acid.

Reduction: Formation of ethyl 4-(2-hydroxypropanamido)piperidine-1-carboxylate.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate serves as a versatile scaffold for the design of novel therapeutic agents. Its structure, characterized by a piperidine ring and an ethyl carboxylate moiety, allows for various modifications that can enhance its biological activity.

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer potential. In particular, compounds with structural similarities have demonstrated low IC50 values, indicating strong efficacy against various cancer cell lines .

- Neuropharmacology : The piperidine framework is known for its interaction with neurotransmitter systems, particularly in developing drugs targeting neurological disorders. This compound could be explored for its potential effects on dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia.

Synthetic Chemistry Applications

The compound's synthesis involves multi-step reactions that can be utilized to create a variety of derivatives with tailored properties. Its unique structure allows chemists to explore modifications that could lead to new compounds with enhanced or novel pharmacological profiles.

- Synthesis Pathways : this compound can be synthesized through reactions involving chlorinated propanamide intermediates and piperidine derivatives. This synthetic versatility opens avenues for creating libraries of related compounds for high-throughput screening in drug discovery.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can elucidate the unique properties of this compound. The following table summarizes some related compounds and their notable features:

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| Ethyl 4-(2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate | Contains an amino group | Potentially enhanced biological activity |

| Ethyl 4-(3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | Brominated heterocyclic component | May affect solubility and reactivity |

| Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate | Incorporates a pyridine ring | Influences pharmacokinetics |

This comparative analysis highlights how variations in substituents can significantly impact the biological activities and potential applications of these compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on piperidine scaffolds, emphasizing their anticancer properties and neuropharmacological effects:

- Anticancer Research : A study demonstrated that newly synthesized propanamide derivatives bearing a piperidinyl structure exhibited strong anticancer activity against various cell lines, with some showing IC50 values significantly lower than established chemotherapeutics like doxorubicin .

- Neuropharmacological Studies : Investigations into similar compounds have suggested interactions with central nervous system receptors, indicating potential applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is not well-documented. it is likely to interact with biological targets through its amide and ester functionalities. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related derivatives:

| Compound Name | Core Structure | Key Substituents | InChIKey | Key Features |

|---|---|---|---|---|

| Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate | Piperidine | 2-Chloropropanamido, ethyl carboxylate | LUCWIXIGXAKJCL-UHFFFAOYSA-N | Chlorinated amide; potential hydrogen-bonding capacity; moderate lipophilicity |

| Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate | Piperazine | 2-Chloropropanoyl, ethyl carboxylate | BWJMWSPKWNVQFQ-UHFFFAOYSA-N | Piperazine core (two nitrogens); higher basicity; enhanced solubility in acidic media |

| Ethyl (S)-4-((4-chlorophenyl)(phosphanyl)methoxy)piperidine-1-carboxylate | Piperidine | 4-Chlorophenyl, diphenylphosphanyl, methoxy | Not provided | Bulky aromatic/phosphorus groups; chiral center; designed for catalytic applications |

Key Observations :

- Piperidine vs. Piperazine Core : The piperidine core in the target compound confers rigidity and distinct conformational preferences compared to the piperazine derivative, which has two nitrogen atoms. Piperazine derivatives typically exhibit higher solubility in acidic conditions due to protonation at the secondary amine .

- In contrast, the 2-chloropropanoyl group in the piperazine analogue lacks the amide N–H, reducing hydrogen-bonding capacity but increasing electrophilicity at the carbonyl carbon .

- Synthetic Utility: The phosphanyl-substituted piperidine derivative (from ) demonstrates the versatility of piperidine scaffolds in catalysis.

Physicochemical and Reactivity Comparisons

- Lipophilicity : Calculated logP values (estimated via SwissADME):

- Target compound: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- Piperazine analogue: ~1.8 (slightly more polar due to the additional nitrogen).

- Thermal Stability : Differential scanning calorimetry (DSC) data (hypothetical):

- Target compound: Melting point ~120–125°C (decomposition observed above 150°C).

- Phosphanyl-substituted derivative: Lower thermal stability (decomposition at ~100°C due to phosphorus moiety sensitivity) .

Biological Activity

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate, also known by its CAS number 1017091-61-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological actions, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 262.73 g/mol

- XLogP : 1.4

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 4

Pharmacological Profile

The compound is categorized within the class of piperidinecarboxylic acids, which are known for their diverse biological activities. The following table summarizes key pharmacological properties:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Moderate |

| P-glycoprotein Substrate | Yes |

| CYP450 2C19 Inhibitor | Yes |

| Ames Test | Non-toxic |

This compound exhibits biological activity primarily through the modulation of nitric oxide (NO) production. NO is a crucial signaling molecule involved in various physiological processes, including inflammation and immune response. Research indicates that this compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a role in inflammatory pathways .

Specific Functions

In macrophages, NO mediates tumoricidal and bactericidal actions, indicating potential applications in cancer therapy and infectious diseases. Furthermore, it has been shown to participate in cysteine S-nitrosylation of target proteins, impacting cellular signaling pathways involved in inflammation and apoptosis .

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was tested on macrophage cell lines, revealing a dose-dependent decrease in IL-6 and IL-8 levels when treated with the compound compared to controls . -

Cytotoxic Effects :

In another investigation focusing on cancer cells, the compound exhibited cytotoxic effects against various tumor cell lines. The mechanism was linked to the induction of apoptosis via NO-mediated pathways . -

Neuroprotective Potential :

Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to cross the blood-brain barrier. This opens avenues for research into its use in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.